molecular formula C15H10ClNO3 B3148195 (E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 63831-41-4

(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3148195
CAS No.: 63831-41-4
M. Wt: 287.7 g/mol
InChI Key: HNIRTLPJDDPNFR-RUDMXATFSA-N
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Description

(E)-3-(3-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a high-purity chalcone derivative supplied for advanced scientific research. This compound is part of the structurally flexible chalcone family, which is widely investigated for its significant nonlinear optical (NLO) properties and pharmacological potential . In materials science, chalcone derivatives like this one are promising candidates for NLO applications, which are fundamental to the development of optoelectronic devices, optical switching, and information storage technologies . The conjugated π-system with electron-acceptor and donor substituents facilitates intramolecular charge transfer, a key mechanism for second- and third-order nonlinear optical activity . In pharmaceutical research, chalcone scaffolds are known to exhibit a broad spectrum of biodynamic activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The specific substitution pattern on this molecule enhances its potential for structure-activity relationship (SAR) studies in drug discovery campaigns . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with laboratory safety protocols, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(8-6-12)17(19)20/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIRTLPJDDPNFR-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chalcone synthesis can be applied. This involves optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce the α,β-unsaturated carbonyl system to a saturated system.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives or saturated chalcones.

    Substitution: Substituted chalcones with various functional groups replacing the nitro or chloro groups.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Potential use as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The biological activity of (E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of protein function. This mechanism is particularly relevant in its antibacterial and anticancer activities, where it can inhibit key enzymes involved in cell growth and proliferation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s performance in various applications is strongly influenced by substituent effects. Key comparisons include:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Application/Property Studied Key Findings Reference
(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (CH-ClF) 3-Cl, 4-F DSSC Efficiency Lower efficiency than CH-FF (4-F, 4-F) due to Cl’s lower electronegativity.
(E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one (P17) 4-Cl, 4-NO2 MAO Inhibition Selective MAO-A inhibitor (Ki = 0.11 µM); chloro-nitro synergy enhances binding.
(E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Cl, 4-OCH3 Crystal Packing Methoxy group improves π-π stacking and hydrogen bonding in crystals.
(E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (4′-Nitrochalcone) 4-NO2, Ph Nonlinear Optical Properties High hyperpolarizability (β = 2.77 × 10⁻³⁰ esu) due to nitro’s electron withdrawal.
(E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one 3-CH3, 4-NO2 Nonlinear Optical Properties Lower β (1.76 × 10⁻³⁰ esu) than target compound, highlighting Cl’s superiority.

Key Insights from Comparative Studies

Photovoltaic Performance

In dye-sensitized solar cells (DSSCs), fluorine substituents outperform chlorine due to higher electronegativity, which enhances electron transfer. For example, CH-FF (4-F, 4-F) achieved 5.2% efficiency compared to CH-ClF (3-Cl, 4-F) at 3.8% . However, the nitro group in the target compound may compensate by providing stronger electron withdrawal, though this requires experimental validation.

Crystallographic and Nonlinear Optical Properties
  • Crystal Packing : Methoxy and ethoxy substituents (e.g., in ) promote hydrogen bonding and π-stacking, whereas nitro groups enhance dipole-dipole interactions .
  • Nonlinear Optics: The nitro group’s electron-withdrawing nature increases hyperpolarizability (β). The target compound’s 3-chloro substituent may further polarize the π-system, surpassing methyl-substituted analogs (β = 2.77 vs. 1.76 × 10⁻³⁰ esu) .

Biological Activity

(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, also known as C15H10ClNO3, is a synthetic chalcone derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a chalcone structure characterized by the presence of a 3-chlorophenyl group and a 4-nitrophenyl group. Its chemical properties include:

  • Molecular Formula : C15H10ClNO3
  • CAS Number : 63831-41-4
  • Molecular Weight : 285.70 g/mol

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound, particularly against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on several cancer cell lines, it was found to exhibit significant antiproliferative activity. The following table summarizes the IC50 values observed in different cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis via ROS generation
HeLa (Cervical Cancer)4.8Cell cycle arrest at G2/M phase
A549 (Lung Cancer)6.0Inhibition of DNA synthesis

These findings suggest that the compound's efficacy is linked to its ability to induce oxidative stress and disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Research has indicated that it possesses both antibacterial and antifungal activities.

Antibacterial Efficacy

A recent study evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria. The results are summarized below:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound has moderate antibacterial activity, particularly effective against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups, such as the nitro group, significantly influences its potency. Studies suggest that:

  • Electron-Withdrawing Groups : Enhance cytotoxicity but may reduce overall activity due to increased steric hindrance.
  • Electron-Donating Groups : Such as methoxy or methyl groups can enhance activity by stabilizing the molecular structure during interactions with biological targets .

Q & A

Q. What is the standard synthetic route for (E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, and how is the E-configuration confirmed?

The compound is synthesized via the Claisen-Schmidt condensation reaction. Equimolar ratios of 3-chlorophenylacetophenone and 4-nitrobenzaldehyde are reacted in ethanol with NaOH (10–20% w/v) as a base catalyst at room temperature. The E-configuration is confirmed through single-crystal X-ray diffraction (XRD), which reveals the dihedral angle between the aromatic rings (~10–15°) and trans-arrangement of substituents. Coupling constants (J ≈ 15–16 Hz) in ¹H NMR further validate the E-geometry by indicating trans-vinylic protons .

Q. Which spectroscopic techniques are essential for characterizing this chalcone derivative?

Key techniques include:

  • FT-IR : Confirms carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and C=C (enone) at ~1580–1620 cm⁻¹.
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.5 ppm), vinylic protons (δ 7.2–7.8 ppm, J ≈ 15–16 Hz), and carbonyl carbon (δ ~190 ppm).
  • XRD : Resolves crystal packing, bond lengths (C=O: ~1.22 Å; C=C: ~1.45 Å), and intermolecular interactions (e.g., C–H···O, π-π stacking).
  • UV-Vis : Identifies λmax (~350–400 nm) due to π→π* transitions in the conjugated enone system .

Q. How are solubility and stability optimized for this compound in biological assays?

Solubility is enhanced using polar aprotic solvents (e.g., DMSO, DMF) or ethanol-water mixtures. Stability is maintained by storing the compound in dark, anhydrous conditions to prevent photodegradation of the nitro group and hydrolysis of the enone moiety. Sonication or heating (≤50°C) may be required for dissolution .

Q. What methods are used to assess purity, and how are byproducts minimized during synthesis?

Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (Rf ≈ 0.6–0.7 in ethyl acetate/hexane). Byproducts (e.g., Z-isomers or unreacted aldehydes) are minimized by controlling reaction time (4–6 hrs), stoichiometry, and base concentration. Recrystallization from ethanol or methanol yields >95% pure crystals .

Q. What are the primary intermolecular interactions observed in its crystal structure?

XRD analysis reveals:

  • C–H···O hydrogen bonds between nitro groups and adjacent aromatic hydrogens (distance: ~2.5–3.0 Å).
  • π-π stacking between chlorophenyl and nitrophenyl rings (interplanar distance: ~3.5–4.0 Å).
  • Van der Waals interactions stabilizing the crystal lattice .

Advanced Research Questions

Q. How do computational methods like DFT resolve discrepancies between experimental and theoretical data?

Density Functional Theory (DFT) at B3LYP/6-311G(d,p) is used to calculate optimized geometries, vibrational frequencies, and electronic properties. Discrepancies in bond lengths (e.g., C=O: experimental 1.22 Å vs. theoretical 1.24 Å) arise from crystal packing effects not modeled in gas-phase calculations. Scaling factors (0.96–0.98) adjust vibrational frequencies to match experimental IR peaks .

Q. What insights do molecular docking studies provide into its antimicrobial mechanism?

Docking against bacterial efflux pumps (e.g., NorA in S. aureus) shows the nitro group forms hydrogen bonds with Thr-216 and Asn-260 residues (binding energy: −8.5 to −9.0 kcal/mol). The chlorophenyl moiety enhances hydrophobic interactions with pump cavities, reducing antibiotic resistance. MD simulations (100 ns) validate stable binding conformations .

Q. How do solvent polarity and substituents influence its photophysical properties?

In polar solvents (e.g., methanol), the compound exhibits solvatochromic shifts (Δλ ≈ 10–15 nm) due to stabilized excited states. Dual amplified spontaneous emission (ASE) bands at 545 nm and 565 nm arise from solvent-dependent superexciplex formation between excited molecules. The nitro group’s electron-withdrawing effect reduces HOMO-LUMO gap (4.2–4.5 eV), enhancing fluorescence .

Q. What strategies improve refinement accuracy in XRD analysis of this compound?

SHELXL-2018 is used for least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically (C–H = 0.93–0.97 Å) and refined isotropically. R-factor convergence (<5%) is achieved via iterative cycles, and twinning parameters (BASF) are applied for non-merohedral twins. Structure validation employs PLATON/ADDSYM to check for missed symmetry .

Q. How does substituent position (e.g., 3-Cl vs. 4-NO₂) modulate bioactivity?

Quantitative Structure-Activity Relationship (QSAR) models reveal:

  • 3-Chlorophenyl : Enhances lipophilicity (logP ≈ 3.5), improving membrane permeability.
  • 4-Nitrophenyl : Increases electron affinity, facilitating redox-mediated antibacterial effects.
  • E-configuration : Optimizes steric alignment with target proteins (e.g., acetylcholinesterase IC₅₀ ≈ 12 µM). Substituting 4-NO₂ with methoxy reduces activity by 40%, highlighting the nitro group’s critical role .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
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(E)-3-(3-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.